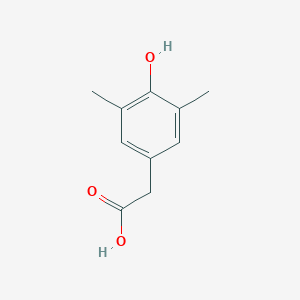
2-(4-羟基-3,5-二甲基苯基)乙酸
概述
描述
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid has a wide range of applications in scientific research:
作用机制
Mode of Action
It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.
生化分析
Biochemical Properties
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It has been screened for its in vitro antioxidant property by DPPH radical scavenging assay using ascorbic acid as the standard . The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid in in vitro or in vivo studies can lead to sustained protective effects on cells, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . The distribution of the compound within the body influences its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method includes the use of Grignard reagents, where 4-hydroxy-3,5-dimethylbenzyl chloride reacts with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to produce the acid .
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-Hydroxy-3,5-dimethylbenzoic acid.
Reduction: 2-(4-Hydroxy-3,5-dimethylphenyl)ethanol.
Substitution: 2-(4-Chloro-3,5-dimethylphenyl)acetic acid.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzoic acid
- 2-(3,5-Dimethylphenyl)acetic acid
- 4-Hydroxy-3,5-dimethylphenylacetic acid
Uniqueness
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPNKCWFHYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588001 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-73-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
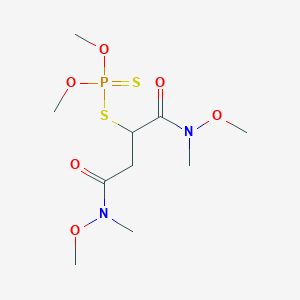
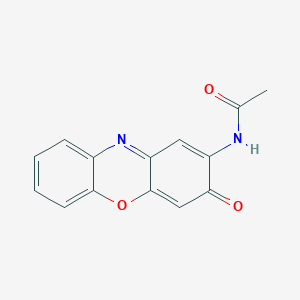

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)


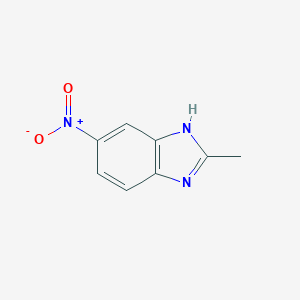
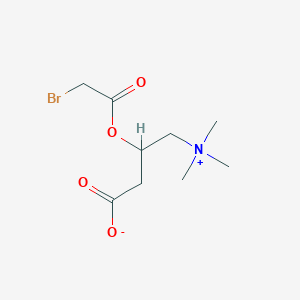
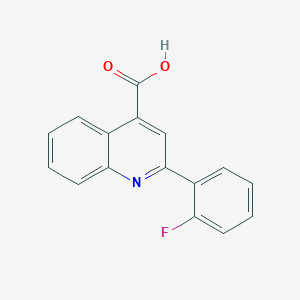
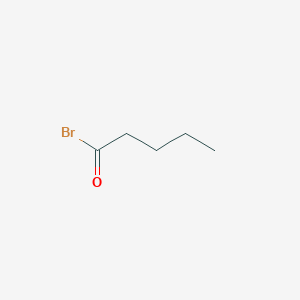
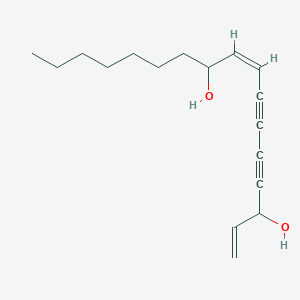


![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
